3-fluoro-1H-indole-2-carboxylic acid
Overview
Description
3-Fluoro-1H-indole-2-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of the fluorine atom at the 3-position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that an indole-2-carboxylic acid derivative effectively inhibits the strand transfer of hiv-1 integrase . The indole core and C2 carboxyl group chelate the two Mg2+ ions within the active site of integrase , which could be a potential mode of action for 3-fluoro-1H-indole-2-carboxylic acid.
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects depending on the specific receptors it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 1H-indole-2-carboxylic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of 3-fluoro-1H-indole-2-carboxylic acid may involve large-scale fluorination processes using similar fluorinating agents. The process is optimized for higher yields and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atom on the indole ring makes it susceptible to electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters and amides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Nucleophilic Substitution: Alcohols and amines in the presence of catalysts like DCC (dicyclohexylcarbodiimide) for esterification and amidation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products:
Nitration: 3-Fluoro-5-nitro-1H-indole-2-carboxylic acid.
Esterification: 3-Fluoro-1H-indole-2-carboxylate esters.
Reduction: 3-Fluoro-1H-indole-2-methanol.
Scientific Research Applications
3-Fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoro-1H-indole-2-carboxylic acid: Fluorine atom at the 5-position, leading to distinct biological activities.
3-Chloro-1H-indole-2-carboxylic acid: Chlorine atom instead of fluorine, affecting its chemical behavior and applications.
Uniqueness: 3-Fluoro-1H-indole-2-carboxylic acid’s unique fluorine substitution at the 3-position imparts specific electronic and steric effects, enhancing its utility in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRNUWKLKQQDQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00709046 | |
Record name | 3-Fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00709046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942433-63-8 | |
Record name | 3-Fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00709046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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